1-[5-Butanoyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one
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Overview
Description
1-[5-Butanoyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one is a complex organic compound belonging to the class of triazolo-thiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolo-thiadiazine core, makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[5-Butanoyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring by reacting an appropriate hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Thiadiazine Ring: The triazole intermediate is then reacted with a suitable thiadiazole precursor under acidic conditions to form the triazolo-thiadiazine core.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[5-Butanoyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-Butanoyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-Butanoyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as a competitive inhibitor of the urease enzyme, which is a virulence factor in various pathogenic microorganisms.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.
Comparison with Similar Compounds
1-[5-Butanoyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole core and exhibit similar biological activities, including antimicrobial and anticancer properties.
Thiadiazole Derivatives: Compounds with the thiadiazole core also show diverse biological activities and are used in various therapeutic applications.
Triazolo-thiadiazine Derivatives: These compounds, like the one , combine the triazole and thiadiazine rings and are known for their potent biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H22N4O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[5-butanoyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one |
InChI |
InChI=1S/C19H22N4O3S/c1-4-6-15(24)18-17(13-8-10-14(26-3)11-9-13)23(16(25)7-5-2)22-12-20-21-19(22)27-18/h8-12H,4-7H2,1-3H3 |
InChI Key |
HJCKBAYYCWXMNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CCC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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